5-(3-Hydroxypropyl)-3-methoxybenzene-1,2-diol

Description

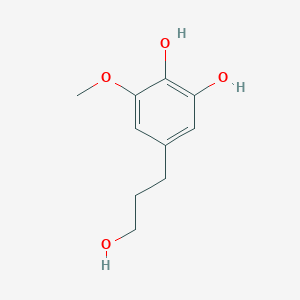

5-(3-Hydroxypropyl)-3-methoxybenzene-1,2-diol is a phenolic compound characterized by a benzene ring substituted with three functional groups:

- Two hydroxyl groups at positions 1 and 2 (benzene-1,2-diol core).

- A methoxy group at position 2.

- A 3-hydroxypropyl chain at position 3.

This compound is structurally related to lignan derivatives and has been identified in natural sources such as Crataegus pinnatifida (hawthorn) seeds .

Properties

IUPAC Name |

5-(3-hydroxypropyl)-3-methoxybenzene-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-14-9-6-7(3-2-4-11)5-8(12)10(9)13/h5-6,11-13H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSAGIQULZSSAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxypropyl)-3-methoxybenzene-1,2-diol can be achieved through several synthetic routes. One common method involves the alkylation of 3-methoxybenzene-1,2-diol with 3-chloropropanol under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using renewable starting materials and minimizing waste, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxypropyl)-3-methoxybenzene-1,2-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

5-(3-Hydroxypropyl)-3-methoxybenzene-1,2-diol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxypropyl)-3-methoxybenzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize free radicals.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their distinguishing features:

*Similarity scores derived from structural alignment algorithms ().

Key Observations :

- Position of Substituents: The presence of the 1,2-diol system in the reference compound distinguishes it from analogues like 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol, which lacks adjacent hydroxyl groups .

Metabolic and Stability Considerations

- Metabolism : Hydroxypropyl-substituted diols are prone to glutathione conjugation in vivo, as seen in the metabolism of 3-halopropan-1,2-diols . This reactivity may influence the pharmacokinetics of the reference compound.

- Chemical Stability: The methoxy group at position 3 stabilizes the benzene ring against oxidation compared to unmasked hydroxyl groups in analogues like 5-(3-Hydroxypropyl)-2-methoxyphenol .

Biological Activity

5-(3-Hydroxypropyl)-3-methoxybenzene-1,2-diol, also known as a derivative of eugenol, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group and a hydroxypropyl side chain attached to a benzene ring. Its structure allows for various interactions with biological molecules, particularly through hydrogen bonding due to the hydroxyl and methoxy groups. This interaction is crucial for its biological activity, including antioxidant properties and potential therapeutic effects.

Biological Activities

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. The compound can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress in cells. This property is essential for preventing cellular damage and may contribute to its therapeutic potential in various diseases.

Anti-inflammatory Effects

Studies have shown that this compound may possess anti-inflammatory properties. It has been investigated for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This effect could make it a candidate for treating inflammatory conditions.

Cytotoxicity Against Cancer Cells

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. For instance, it demonstrated selective cytotoxicity against A375 (human melanoma) with an IC50 of 5.7 µM and showed significant inhibition against HUVEC cells stimulated by vascular endothelial growth factor (VEGF) with IC50 values ranging from 1.4 to 6.2 µM . These findings suggest that the compound may have potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Antioxidant Mechanism : The presence of hydroxyl groups allows the compound to act as a free radical scavenger, effectively neutralizing reactive oxygen species (ROS) and preventing oxidative damage.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as acetylcholinesterase, which is significant in neurodegenerative diseases . This inhibition can enhance neurotransmitter levels and improve cognitive function.

- Modulation of Signaling Pathways : It interacts with various molecular targets involved in cell signaling pathways related to inflammation and cancer progression.

Table: Summary of Biological Activities

Case Studies

- Cytotoxicity Study : A study evaluating the cytotoxic effects on various cancer cell lines found that this compound exhibited selective toxicity towards melanoma cells while sparing normal cells. This selectivity highlights its potential as a targeted cancer therapy .

- Antioxidant Evaluation : In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in cultured cells, suggesting its utility in preventing oxidative damage associated with chronic diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.